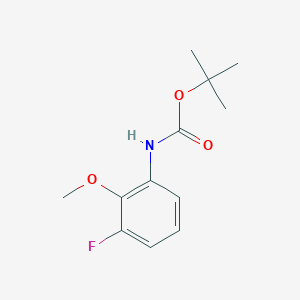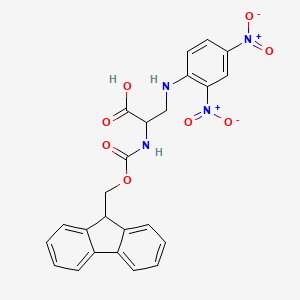
Fmoc-Dap(Dnp)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester (Fmoc-Dap(Dnp)-OH) is a modified amino acid derivative. It is widely used in peptide synthesis due to its unique properties, which include the presence of both the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and the 2,4-dinitrophenyl (Dnp) group. These groups provide stability and facilitate the selective deprotection of amino acids during peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of 2,3-diaminopropanoic acid is protected using the 9-fluorenylmethyloxycarbonyl group. This is achieved by reacting the amino acid with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Introduction of the 2,4-Dinitrophenyl Group: The protected amino acid is then reacted with 2,4-dinitrophenyl chloride to introduce the 2,4-dinitrophenyl group.
Industrial Production Methods
Industrial production of 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions
9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester undergoes various chemical reactions, including:
Deprotection Reactions: The 9-fluorenylmethyloxycarbonyl group can be selectively removed using a base such as piperidine, while the 2,4-dinitrophenyl group can be removed using a reducing agent like sodium dithionite.
Substitution Reactions:
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide for 9-fluorenylmethyloxycarbonyl group removal; sodium dithionite in aqueous solution for 2,4-dinitrophenyl group removal.
Substitution: Various nucleophiles in organic solvents such as dichloromethane or dimethylformamide.
Major Products Formed
Deprotected Amino Acids: Removal of the protecting groups yields the free amino acid, which can be further modified or used in peptide synthesis.
Substituted Derivatives: Introduction of different functional groups through substitution reactions results in a variety of modified amino acids.
Aplicaciones Científicas De Investigación
9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester has numerous applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Delivery: Modified peptides incorporating this compound can be used in drug delivery systems.
Biomaterials: Used in the development of hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Mecanismo De Acción
The mechanism of action of 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester involves its role as a protecting group in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group provides stability to the amino group, preventing unwanted reactions during synthesis. The 2,4-dinitrophenyl group can be selectively removed, allowing for the stepwise assembly of peptides.
Comparación Con Compuestos Similares
Similar Compounds
9-fluorenylmethyloxycarbonyl-2,3-diaminobutanoic acid (Fmoc-Dab-OH): Similar structure but lacks the 2,4-dinitrophenyl group.
9-fluorenylmethyloxycarbonyl-2,3-diaminohexanoic acid (Fmoc-Dah-OH): Longer carbon chain compared to 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester.
Uniqueness
9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester is unique due to the presence of both the 9-fluorenylmethyloxycarbonyl and 2,4-dinitrophenyl groups, which provide selective protection and deprotection capabilities, making it highly versatile in peptide synthesis.
Propiedades
IUPAC Name |
3-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O8/c29-23(30)21(12-25-20-10-9-14(27(32)33)11-22(20)28(34)35)26-24(31)36-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,25H,12-13H2,(H,26,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJCJFFDYXFRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
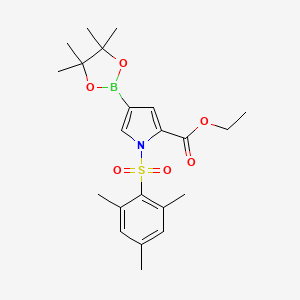

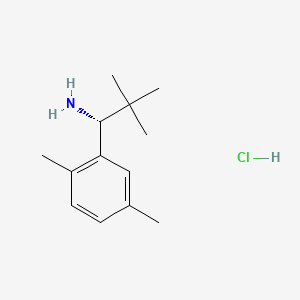

![4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B13654911.png)
![2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13654912.png)
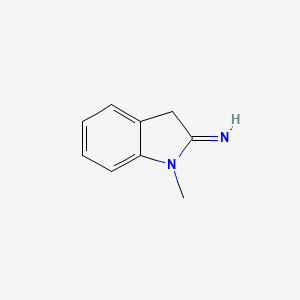

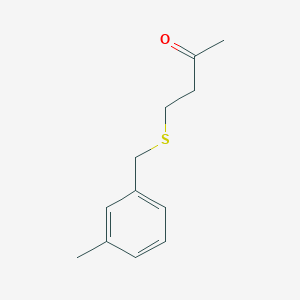
![Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13654944.png)
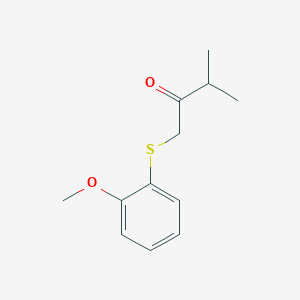
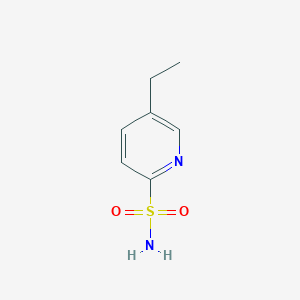
![7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13654950.png)
